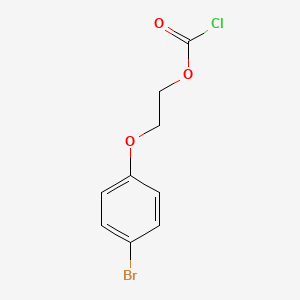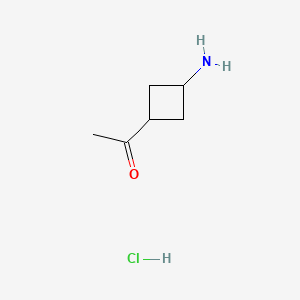
2-(4-bromophenoxy)ethyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)ethyl carbonochloridate, also known as 2-BEC, is a synthetic compound which has been used in a variety of scientific research applications. It is a derivative of the chlorinated phenoxy ethyl ester, which is known for its ability to induce physiological and biochemical effects.
Scientific Research Applications
2-(4-bromophenoxy)ethyl carbonochloridate has been used in a variety of scientific research applications, including the study of cell signaling pathways, the regulation of gene expression, and the development of new drugs. It has also been used to study the effects of environmental toxins on the human body. Additionally, it has been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of action of certain drugs.
Mechanism of Action
2-(4-bromophenoxy)ethyl carbonochloridate works by binding to specific receptors in the cell membrane, which then triggers a cascade of reactions that lead to the activation of various signaling pathways. The activated pathways then lead to changes in gene expression, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
2-(4-bromophenoxy)ethyl carbonochloridate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death, inhibit the growth of cancer cells, and modulate the expression of certain genes. Additionally, it has been shown to inhibit the growth of bacteria and fungi, as well as to modulate the immune system.
Advantages and Limitations for Lab Experiments
2-(4-bromophenoxy)ethyl carbonochloridate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has been shown to be highly effective in a variety of applications. Additionally, it is non-toxic and has a low level of environmental impact. However, it is not suitable for use in humans, and its effects on the human body are not fully understood.
Future Directions
As research into 2-(4-bromophenoxy)ethyl carbonochloridate continues, there are a number of potential future directions. One possibility is to further investigate the mechanisms of action of the compound, as well as its effects on the human body. Additionally, further research could be conducted to identify new applications for the compound, such as in drug development. Additionally, research could be conducted to improve the synthesis process, as well as to develop new derivatives of the compound. Finally, research could be conducted to investigate the potential toxicity of the compound, as well as its environmental impact.
Synthesis Methods
2-(4-bromophenoxy)ethyl carbonochloridate is synthesized using a four-step process involving the reaction of 4-bromophenol with carbonochloridate in the presence of a base. The first step involves the reaction of 4-bromophenol with carbonochloridate to form a chlorinated phenoxy ethyl ester. This is followed by a reaction with a base to form a carboxylate salt. The third step involves the reaction of the carboxylate salt with 4-bromophenol to form a brominated phenoxy ethyl ester. Finally, the brominated phenoxy ethyl ester is reacted with carbonochloridate to form 2-(4-bromophenoxy)ethyl carbonochloridate.
properties
IUPAC Name |
2-(4-bromophenoxy)ethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c10-7-1-3-8(4-2-7)13-5-6-14-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUNBFKAPWLQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)


![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)



![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
